molecular formula C9H11BrN2 B1402050 4-Bromo-2-(pyrrolidin-2-yl)pyridine CAS No. 886365-52-2

4-Bromo-2-(pyrrolidin-2-yl)pyridine

Cat. No. B1402050
M. Wt: 227.1 g/mol
InChI Key: QJDZPJKDJXHTBP-UHFFFAOYSA-N
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Description

“4-Bromo-2-(pyrrolidin-2-yl)pyridine” is a heterocyclic organic compound. It belongs to the pyridine family and is a derivative of pyrrolidine. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Bromo-2-(pyrrolidin-2-yl)pyridine has been utilized in the synthesis of new cyanopyridine derivatives with potential antibacterial activities. These compounds showed significant inhibitory effects against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Microbiological Activity

This compound has been the starting material in synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives. Some of these derivatives displayed significant bacteriostatic and antituberculosis activity, indicating the potential application of these compounds in the treatment of bacterial infections (Miszke et al., 2008).

Photoinduced Tautomerization Studies

The compound has been studied in the context of photoinduced tautomerization, a reaction where molecules rearrange their structure upon absorbing light. This is significant in understanding the photophysical properties of these compounds and their potential applications in photodynamic therapy or as photosensitizers (Vetokhina et al., 2012).

Catalysis and Ligand Development

4-Bromo-2-(pyrrolidin-2-yl)pyridine has been used in the development of back-to-back ligands with applications in catalysis. These ligands have shown potential in facilitating various chemical reactions, which is crucial in synthetic chemistry and industrial processes (Tovee et al., 2010).

Synthesis of Super Lewis Basic Compounds

This compound played a role in the synthesis of super Lewis basic tris(dialkylamino)-substituted terpyridines. These compounds, due to their high electron density, could be used in various applications, including as ligands in metal complexation and catalysis (Kleoff et al., 2019).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-bromo-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDZPJKDJXHTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297963
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyrrolidin-2-yl)pyridine

CAS RN

886365-52-2
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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